The Chemical Architecture and Biological Landscape of 11-Oxomogroside IV: A Technical Overview
The Chemical Architecture and Biological Landscape of 11-Oxomogroside IV: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This class of compounds, collectively known as mogrosides, are the primary contributors to the intense sweetness of the fruit and have garnered significant scientific interest for their diverse pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies pertaining to 11-Oxomogroside IV and its closely related analogs.
Chemical Structure
While a definitive, publicly available 2D structure of 11-Oxomogroside IV is not consistently reported, its chemical formula is C₅₄H₉₀O₂₄ and it has a molecular weight of 1123.28 g/mol .[1] The nomenclature "11-Oxo" strongly indicates the presence of a ketone functional group at the C-11 position of the mogrol (B2503665) aglycone, a feature that distinguishes it from its parent compound, Mogroside IV. The glycosylation pattern is a key structural feature of mogrosides, influencing both their sweetness and biological properties. The structural elucidation of these complex natural products relies heavily on advanced spectroscopic techniques.
Structural Elucidation Methodologies
The determination of the intricate chemical architecture of 11-Oxomogroside IV and related mogrosides necessitates a combination of sophisticated analytical techniques.
Experimental Protocol: Isolation and Purification
A general workflow for the isolation and purification of mogrosides from Siraitia grosvenorii is as follows:
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Extraction: Dried and powdered monk fruit is typically subjected to extraction with hot water or aqueous ethanol (B145695) to yield a crude extract containing a mixture of mogrosides.[4][5]
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Initial Purification: The crude extract is passed through a macroporous adsorbent resin column. The column is first washed with deionized water to remove highly polar impurities like sugars and pigments. The mogrosides are then eluted using a gradient of aqueous ethanol (e.g., 30-70%).[4]
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Fractionation: The resulting mogroside-rich fraction is further separated using techniques such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.[5]
Experimental Protocol: Spectroscopic Analysis
The precise structure of the isolated compounds is determined through the following spectroscopic methods:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to ascertain the exact molecular weight and elemental composition of the molecule.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides foundational information regarding the number and types of protons and carbons within the molecule.[5][6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms, allowing for the complete assembly of the molecular structure, including the sequence and linkage points of the sugar moieties to the aglycone.[6][7]
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Below is a diagram illustrating the general workflow for the structural elucidation of mogrosides.
Biological Activities
Mogrosides, including the 11-oxo derivatives, have demonstrated a range of promising biological activities. While specific data for 11-Oxomogroside IV is limited, the activities of closely related compounds provide valuable insights into its potential therapeutic applications.
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of mogrosides.[8][9] 11-Oxomogroside IV A, a closely related compound, has been shown to exhibit cytotoxic effects against the human hepatocellular carcinoma cell line SMMC-772.[10]
| Compound | Cell Line | Activity | Quantitative Data |
| 11-Oxomogroside IV A | SMMC-772 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀: 288 µg/mL[10] |
Mogroside V, another related compound, has been found to inhibit the growth of pancreatic cancer cells by inducing apoptosis and cell cycle arrest.[9][11] The proposed mechanism involves the modulation of signaling pathways such as STAT3.[11]
The diagram below illustrates a hypothesized signaling pathway for the anti-cancer effects of mogrosides.
Hepatoprotective Effects
Mogrosides have also been investigated for their potential to protect the liver from injury.[12][13] Studies have shown that mogrosides can mitigate liver damage by inhibiting the activation of hepatic stellate cells and reducing hepatocyte apoptosis.[12] The underlying mechanisms are believed to involve the modulation of inflammatory and oxidative stress pathways.
The hepatoprotective effects of some mogrosides are attributed to their ability to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[14] Additionally, mogrosides may exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[14]
The following diagram depicts a potential signaling pathway for the hepatoprotective and anti-inflammatory actions of mogrosides.
Antioxidant Activity
The antioxidant properties of mogrosides have been well-documented.[15] 11-Oxomogroside V, a structurally similar compound, has demonstrated significant scavenging activity against various reactive oxygen species (ROS).[16]
| Compound | ROS Scavenged | EC₅₀ (µg/mL) |
| 11-Oxomogroside V | Superoxide (B77818) (O₂⁻) | 4.79[16] |
| Hydrogen Peroxide (H₂O₂) | 16.52[16] | |
| Hydroxyl Radical (•OH) | 146.17[16] |
Experimental Protocol: Antioxidant Activity Assay (Chemiluminescence Method)
The scavenging effect of mogrosides on superoxide radicals can be quantified using a chemiluminescence-based assay.
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A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), luminol, and varying concentrations of the mogroside sample.
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The reaction is initiated by the addition of pyrogallol, which autoxidizes to generate superoxide anions.
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The chemiluminescence intensity is measured immediately over time.
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The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[4]
Conclusion and Future Directions
11-Oxomogroside IV, a constituent of the sweet fruit of Siraitia grosvenorii, represents a promising area for natural product research. While data specific to this compound is still emerging, the known biological activities of related mogrosides, particularly in the realms of anti-cancer and hepatoprotective effects, suggest a significant therapeutic potential. Future research should focus on the definitive structural elucidation of 11-Oxomogroside IV, followed by a comprehensive evaluation of its pharmacological profile and mechanism of action. Such studies will be instrumental in unlocking the full potential of this and other mogrosides for the development of novel therapeutic agents and functional foods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scivisionpub.com [scivisionpub.com]
- 9. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. medchemexpress.com [medchemexpress.com]
